molecular formula C19H17ClN2O4 B4944218 (4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

(4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

Cat. No.: B4944218
M. Wt: 372.8 g/mol
InChI Key: KKPKOBUNWLBBQM-AUWJEWJLSA-N
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Description

(4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Properties

IUPAC Name

(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-10-4-5-13(6-11(10)2)22-19(25)14(18(24)21-22)7-12-8-15(20)17(23)16(9-12)26-3/h4-9,23H,1-3H3,(H,21,24)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKOBUNWLBBQM-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives under controlled conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazolidine ring.

    Substitution: The chloro group on the benzylidene moiety may be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrazolidine-3,5-diones have been studied for their anti-inflammatory and analgesic properties. This compound might exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, derivatives of pyrazolidine-3,5-dione are explored for their potential as therapeutic agents in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include cyclooxygenase enzymes, which are involved in inflammation, or other signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(3-chloro-4-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione
  • (4Z)-4-(4-hydroxy-3-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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